molecular formula C10H17NO4 B1590625 Diethyl pyrrolidine-2,5-dicarboxylate CAS No. 41994-50-7

Diethyl pyrrolidine-2,5-dicarboxylate

Cat. No.: B1590625
CAS No.: 41994-50-7
M. Wt: 215.25 g/mol
InChI Key: XDYNGPAGOCWBMK-UHFFFAOYSA-N
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Description

Diethyl pyrrolidine-2,5-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by a five-membered nitrogen-containing ring with two ester groups attached at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl pyrrolidine-2,5-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate. This intermediate can then be dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: Diethyl pyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, DDQ.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Diethyl pyrrolidine-2,5-dicarboxylate has been explored for various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with similar ring structures but different substituents.

    Pyrrolizines: Compounds containing fused pyrrolidine and benzene rings.

Uniqueness: Diethyl pyrrolidine-2,5-dicarboxylate is unique due to its specific ester groups at the 2 and 5 positions, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic and medicinal applications that other similar compounds may not fulfill .

Properties

IUPAC Name

diethyl pyrrolidine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYNGPAGOCWBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530223
Record name Diethyl pyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41994-50-7
Record name 2,5-Pyrrolidinedicarboxylic acid, 2,5-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41994-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl pyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl pyrrolidine-2,5-dicarboxylate
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Reactant of Route 5
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